molecular formula C9H14OS2 B3044533 2-Thiophenemethanol, 5-(butylthio)- CAS No. 100144-46-5

2-Thiophenemethanol, 5-(butylthio)-

Cat. No. B3044533
M. Wt: 202.3 g/mol
InChI Key: VHERGGWIFGOONM-UHFFFAOYSA-N
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Patent
US06953570B2

Procedure details

A solution of NaBH4 (5.3 g, 0.141 mol) in methanol (29.0 g) and sodium hydroxide (20%, 56.0 mL) was added dropwise to a solution of 45 (56.47 g, 0.282 mol) in THF (75 mL) at room temperature. The mixture was stirred for 2 hours, extracted with ethyl ether 3×150 mL), the combined extracts washed with brine and dried (MgSO4). After solvent removal, the crude product 46 was obtained as an oil (55.4 g, 97%); 1H NMR δ: 0.88 (t, 3 H, J=7.3 Hz, CH3), 1.39 (m, 2 H, CH3—CH2), 1.57 (m, 2 H, CH3—CH2—CH2),1.88 (s, 1 H OH), 2.76 (t, 2 H, J=7.3 Hz, CH2—S), 4.73 (s, 2 H, CH2—OH), 6.83 (d, 1 H, J=3.5 Hz, aromatic H), 6.94 (d, 1 H, J=3.5 Hz, aromatic H); λmax/nm (εmax/dm3 mol−1cm−1) 275.5 (3600); LRMS(EI+) calc. for C9H14OS2: 202.1, found 202.1. The product was used without further purification in the preparation of 47.
Name
Quantity
5.3 g
Type
reactant
Reaction Step One
Name
45
Quantity
56.47 g
Type
reactant
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
56 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Yield
97%

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].C([C:7]1[S:11][C:10](C=S)=[CH:9][CH:8]=1)CCC.[CH3:14][OH:15]>[OH-].[Na+].C1COCC1>[OH:15][CH2:14][C:10]1[S:11][C:7]([S:11][CH2:10][CH2:9][CH2:8][CH3:7])=[CH:8][CH:9]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
5.3 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
45
Quantity
56.47 g
Type
reactant
Smiles
C(CCC)C1=CC=C(S1)C=S
Name
Quantity
29 g
Type
reactant
Smiles
CO
Name
Quantity
56 mL
Type
solvent
Smiles
[OH-].[Na+]
Name
Quantity
75 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl ether 3×150 mL), the combined extracts
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
After solvent removal

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OCC=1SC(=CC1)SCCCC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 55.4 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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